molecular formula C11H11F3N4O2 B3388677 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 885525-04-2

3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Cat. No. B3388677
CAS RN: 885525-04-2
M. Wt: 288.23 g/mol
InChI Key: RXGDIZGVBPYXKR-UHFFFAOYSA-N
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Description

The compound “3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid” is a chemical compound with the molecular formula C11H11F3N4O2 and a molecular weight of 288.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc2nc1nc(nn1c(C)c2CCC(=O)NNC(=O)c3ccccc3F)C(F)(F)F . The structure data file (SDF/MOL File) of this compound is available for download, which contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Medicinal Chemistry

This compound has been used in medicinal chemistry for its potential in inhibiting c-Met protein kinase . This inhibition is particularly important in the treatment of cancer, as c-Met plays a crucial role in the growth and spread of cancer cells .

GABA A Modulating Activity

The compound has shown GABA A allosteric modulating activity . GABA A receptors are a type of neurotransmitter receptor, and modulating their activity can have effects on neurological function and behavior .

Fluorescent Probes

The compound has been used as a fluorescent probe . Fluorescent probes are used in various fields of research, including biology and chemistry, to visualize or detect specific components of a complex biomolecule .

Structural Units of Polymers

This compound has been incorporated into polymers for use in solar cells . The unique properties of this compound can enhance the performance of solar cells .

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of beta-amyloid peptide, a substance that forms the plaques found in the brains of Alzheimer’s disease patients .

Antimalarial Activity

Although the compound showed poor antimalarial activity, it has been used in the development of antimalarial drugs . The trifluoromethyl group on the [1,2,4]triazolo[1,5-a]pyrimidine ring was used as a bioisostere of mefloquine, a commonly used antimalarial drug .

Synthesis of Trifluoromethyl-1,2,4-triazoles

The compound has been used in the synthesis of trifluoromethyl-1,2,4-triazoles . These compounds have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Drug Potency Enhancement

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Mechanism of Action

Biochemical Pathways:

1,2,4-triazolo[1,5-a]pyridine , a related heterocyclic compound, is found in various biologically active molecules. It acts as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor. These activities suggest involvement in immune regulation, oxygen sensing, and cytokine signaling pathways .

properties

IUPAC Name

3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-5-7(3-4-8(19)20)6(2)18-10(15-5)16-9(17-18)11(12,13)14/h3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDIZGVBPYXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C(F)(F)F)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

CAS RN

885525-04-2
Record name 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Reactant of Route 3
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Reactant of Route 4
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Reactant of Route 5
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Reactant of Route 6
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

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